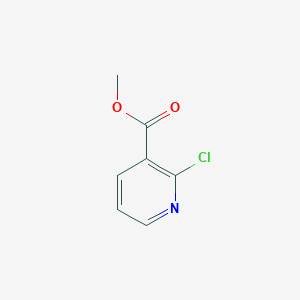

Methyl 2-chloronicotinate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAJZBZLONIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193161 | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40134-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloronicotinate from 2-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 2-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the esterification of 2-chloronicotinic acid to its corresponding methyl ester. This guide details the prevalent synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide array of more complex molecules. Its utility is derived from the presence of two reactive sites: the methyl ester, which can undergo hydrolysis and amidation, and the chloro-substituted pyridine ring, which is susceptible to nucleophilic substitution. These features make it an important intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] This guide will focus on the direct synthesis of this compound from 2-chloronicotinic acid.

Synthetic Pathways

The conversion of a carboxylic acid to an ester, known as esterification, can be achieved through several methods. For the synthesis of this compound from 2-chloronicotinic acid, two primary approaches are commonly employed in the laboratory:

-

Acid Chloride Formation Followed by Alcoholysis: This is a highly effective and widely used two-step, one-pot method. The carboxylic acid is first activated by converting it to a more reactive acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride. The intermediate acid chloride is then reacted with methanol to form the desired methyl ester.[4][5][6]

-

Fischer Esterification: This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[7][8] While a common esterification method, the two-step acid chloride approach is often preferred for this particular substrate to achieve higher yields under milder conditions.

This guide will provide a detailed protocol for the acid chloride-mediated synthesis, as it is a robust and well-documented method for this specific transformation.

Experimental Protocols

Synthesis of this compound via Acid Chloride Intermediate

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[4][5]

Materials:

-

2-chloronicotinic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Slowly add oxalyl chloride (approximately 1.0 eq) dropwise to the stirred solution at room temperature.[4][5] Gas evolution (CO₂ and CO) will be observed.

-

Stir the reaction mixture at room temperature for 3 hours or until the gas evolution ceases and the reaction is complete (monitored by TLC).[4]

-

-

Esterification:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of methanol (at least 3.0 eq) and triethylamine (3.0 eq) in dichloromethane.

-

Slowly add the methanol/triethylamine solution dropwise to the cooled acid chloride solution.[4]

-

Continue stirring the reaction mixture at 0 °C for 30 minutes.[4]

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate or ether (3 x volume of the aqueous phase).[4]

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude this compound by column chromatography on silica gel using an eluent system such as ethyl acetate/hexane (e.g., 1:4 v/v) to afford the pure product as a pale yellow liquid.[4]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the acid chloride intermediate method as described in the literature.

| Parameter | Value | Reference |

| Starting Material | 2-chloronicotinic acid | [4] |

| Molar Equivalents of Oxalyl Chloride | ~1.0 eq | [4] |

| Molar Equivalents of Methanol | ~9.6 eq | [4] |

| Molar Equivalents of Triethylamine | ~3.0 eq | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Time (Acid Chloride Formation) | 3 hours | [4] |

| Reaction Temperature (Acid Chloride Formation) | Room Temperature | [4] |

| Reaction Time (Esterification) | 30 minutes | [4] |

| Reaction Temperature (Esterification) | 0 °C | [4] |

| Purification Method | Column Chromatography | [4] |

| Yield | 86% | [4] |

| Product Form | Pale yellow liquid | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-chloronicotinic acid via the acid chloride intermediate.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the key chemical transformations and the roles of the reagents in the synthesis.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. This compound | 40134-18-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloronicotinate

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a building block in the synthesis of complex, biologically active molecules stems from its unique electronic and steric properties.[1] A thorough understanding of its physicochemical characteristics is paramount for optimizing reaction conditions, developing formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and logical workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are fundamental for laboratory handling, reaction design, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloropyridine-3-carboxylate | [2] |

| CAS Number | 40134-18-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4][5] |

| Molecular Weight | 171.58 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 70 °C @ 0.1 mmHg; 150 °C @ 1 mmHg | [1][6][7] |

| Density | 1.314 - 1.32 g/mL | [1][6][7] |

| Refractive Index (n20/D) | 1.537 - 1.54 | [1][6][7] |

| Flash Point | 110 °C | [6][7] |

| pKa (Predicted) | -1.39 ± 0.10 | [6] |

| logP (Predicted) | 1.52 | [3][8] |

| Topological Polar Surface Area | 39.19 Ų | [3][8] |

| Vapor Pressure | 0.0429 mmHg @ 25 °C | [6] |

| Storage Conditions | Room temperature, sealed in a dry, dark place; some suppliers recommend -20°C for long-term storage. | [1][5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Solvent | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source(s) |

| CDCl₃ | 3.97 | s | 3H | -OCH₃ | [9] |

| CDCl₃ | 7.33 | dd | 1H | Pyridine-H5 | [9] |

| CDCl₃ | 8.17 | dd | 1H | Pyridine-H4 | [9] |

| CDCl₃ | 8.53 | dd | 1H | Pyridine-H6 | [9] |

Other Spectroscopic Data

Further spectral data is available for this compound, confirming its structure and purity.

| Technique | Status | Source(s) |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [2][10] |

| Infrared (IR) Spectroscopy | Data available in spectral databases | [2] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 2-chloronicotinic acid.[9]

Reactants:

-

2-chloronicotinic acid (15.0 g, 95.2 mmol)

-

Dichloromethane (150 mL)

-

Oxalyl chloride (8.37 mL, 94.5 mmol)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Triethylamine (40.1 mL, 286 mmol)

-

Methanol (37 mL, 914 mmol)

Procedure:

-

Dissolve 2-chloronicotinic acid in dichloromethane.

-

Slowly add oxalyl chloride dropwise to the solution.

-

Add a catalytic amount of DMF dropwise. Stir the mixture at room temperature for 3 hours.

-

Cool the reaction mixture in an ice bath.

-

Add triethylamine and methanol dropwise while maintaining the cool temperature.

-

Continue stirring for 30 minutes under ice-bath conditions.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with aqueous sodium bicarbonate.

-

Extract the aqueous phase with ether.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:4) to yield the product as a pale yellow liquid.[9]

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is determined at a specific pressure using a simple distillation apparatus.[11]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with thermometer adapter

-

Thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Place a sample of this compound into the round-bottom flask.

-

Assemble the simple distillation apparatus within a fume hood. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[11]

-

Begin circulating cooling water through the condenser.

-

Gently heat the flask.

-

Record the temperature when the liquid begins to boil and a stable temperature is observed on the thermometer as vapor condenses into the receiving flask. This stable temperature is the boiling point.[11]

-

Record the atmospheric or vacuum pressure at which the measurement is taken.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.[12]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker/vortexer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water and allowing the phases to separate.

-

Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated solvents.

-

Add a known volume of the second pre-saturated solvent to create a two-phase system.

-

Agitate the mixture (e.g., in a separatory funnel) at a constant temperature until equilibrium is reached.[12]

-

Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.[12]

-

Carefully sample each phase.

-

Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Calculate LogP as the base-10 logarithm of P.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of target molecules. Its chlorinated pyridine ring is activated for nucleophilic substitution reactions, making it a valuable precursor for creating more complex structures.[1] It is widely utilized in the development of:

-

Pharmaceuticals: Including agents for anti-inflammatory and anti-cancer research.[1]

-

Agrochemicals: Used in the formulation of herbicides and insecticides.[1]

-

Advanced Materials: Employed in the creation of specialized polymers and coatings.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. veerchemie.com [veerchemie.com]

- 5. usbio.net [usbio.net]

- 6. chembk.com [chembk.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 40134-18-7 [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Methyl 2-chloronicotinate (CAS: 40134-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloronicotinate, with CAS number 40134-18-7, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a chlorine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring, render it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations, along with spectroscopic data and safety information, are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with good solubility and stability, making it a convenient intermediate for various chemical transformations.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40134-18-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 70 °C at 0.1 mmHg | [1] |

| Density | 1.32 g/mL | [1] |

| Refractive Index (n20/D) | 1.54 | [1] |

| Storage | Room Temperature | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | 3.97 (s, 3H), 7.33 (dd, 1H), 8.17 (dd, 1H), 8.53 (dd, 1H) | [3] |

| ¹³C NMR | Data available but specific shifts not detailed in search results | [4] |

| Infrared (IR) | Spectrum available, characteristic peaks expected for C=O, C-O, C-Cl, and aromatic C=C and C-N bonds. | [4] |

| Mass Spectrometry (MS) | Mass spectrum available, molecular ion peak expected at m/z = 171/173 (due to Cl isotopes). | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the scale of the synthesis and the availability of starting materials. Two common laboratory-scale preparations are detailed below.

Esterification of 2-chloronicotinic acid using Oxalyl Chloride

This method involves the conversion of the carboxylic acid to the acid chloride, followed by esterification with methanol. It is a high-yielding and generally applicable method for ester synthesis.

Experimental Protocol:

-

Dissolve 2-chloronicotinic acid (15.0 g, 95.2 mmol) in dichloromethane (150 mL).

-

Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) dropwise to the solution.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Cool the mixture in an ice bath and add triethylamine (40.1 mL, 286 mmol) followed by methanol (37 mL, 914 mmol) dropwise.

-

Continue stirring for 30 minutes in the ice bath.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with aqueous sodium bicarbonate solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:4) to obtain this compound as a pale yellow liquid (13.9 g, 86% yield).[3]

Esterification of 2-chloronicotinic acid using Diazomethane

This method utilizes diazomethane for the esterification of the carboxylic acid. While it can provide near-quantitative yields, the use of diazomethane requires special precautions due to its toxicity and explosive nature.

Experimental Protocol:

-

Diazomethane Generation:

-

Prepare a solution of potassium hydroxide (22.6 g, 0.4 mol) in ethanol (45.3 mL) and water (36 mL).

-

In a diazomethane generation apparatus, add a solution of N-methyl-N-nitroso-p-toluenesulfonamide (22.6 g, 0.1 mol) in diethyl ether (204 mL) to the potassium hydroxide solution at 65 °C.

-

Distill the generated ether/diazomethane solution and collect it in receiving flasks cooled to 0 °C and -78 °C.

-

-

Esterification:

-

Dissolve 2-chloronicotinic acid (4.7 g, 0.03 mol) in methanol.

-

Cool the solution to -15 °C and add the diazomethane solution dropwise.

-

Maintain the reaction at -15 °C for 4 hours, then allow it to slowly warm to room temperature.

-

Concentrate the solution in vacuo to obtain a yellow solid.

-

Partition the solid between aqueous sodium carbonate and methylene chloride.

-

Isolate the organic layer, dry it with MgSO₄, and concentrate in vacuo to yield this compound as a crude oil (5.2 g, ~100% yield).[5]

-

Reactivity and Key Transformations

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the adjacent ester group. This enhanced reactivity makes this compound a valuable substrate for introducing various functionalities at this position.

Nucleophilic Aromatic Substitution with Amines

This compound readily undergoes SNAr reactions with a variety of amines to afford 2-amino-nicotinic acid derivatives, which are important scaffolds in medicinal chemistry.

General Experimental Protocol (adapted from similar reactions):

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol), add the desired amine (1.1-2.0 equiv).

-

A base, such as K₂CO₃ or triethylamine (2.0 equiv), may be added to scavenge the HCl generated.

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds.

This reaction allows for the formation of a C-C bond between the pyridine ring and an aryl or vinyl group from a boronic acid or ester.

General Experimental Protocol (adapted from similar reactions):

-

In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a degassed solvent system (e.g., dioxane/water or DMF).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

This compound is a key starting material in the synthesis of several biologically active compounds, including pharmaceuticals.[1] Its utility stems from its ability to serve as a scaffold for the construction of more complex molecules with desired pharmacological properties.

Synthesis of Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The core structure of nevirapine features a dipyridodiazepinone ring system. While the direct synthesis of nevirapine from this compound is not the primary commercial route, its structural isomer, methyl 2-cyclopropylaminonicotinate (Me-CAN), is a key intermediate in some synthetic approaches.[2] this compound can be a starting point for the synthesis of Me-CAN and other analogues for structure-activity relationship (SAR) studies.[5][6] The synthesis involves a nucleophilic substitution of the chlorine atom with cyclopropylamine.

Precursor to ABT-594 Analogues

ABT-594 is a potent analgesic agent that acts as a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[7] The core of ABT-594 is a 2-chloro-5-(azetidinylmethoxy)pyridine structure. The 2-chloropyridine moiety is a key pharmacophore, and this compound can serve as a starting material for the synthesis of various analogues of ABT-594 by modifying the ester group and introducing different side chains at the 5-position. These analogues are valuable for exploring the SAR of nAChR ligands.

Kinase Inhibitors

The pyridine scaffold is prevalent in many kinase inhibitors used in cancer therapy.[8] The ability to functionalize the 2-position of the nicotinic acid template through reactions of this compound allows for the synthesis of libraries of compounds for screening against various kinases. The 2-amino-nicotinic acid derivatives, obtained from SNAr reactions, are particularly common motifs in kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the activated nature of its 2-chloro substituent allow for a wide range of chemical transformations, providing access to diverse molecular scaffolds. The applications of this compound in the synthesis of analogues of important drugs like Nevirapine and ABT-594, as well as its potential in the development of kinase inhibitors, highlight its significance for researchers and professionals in drug discovery and development. The detailed protocols and data provided in this guide are intended to facilitate the effective and safe use of this compound in the laboratory.

References

- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 40134-18-7 [chemicalbook.com]

- 5. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Portico [access.portico.org]

Spectroscopic Profile of Methyl 2-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-chloronicotinate (CAS No: 40134-18-7), a pivotal intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis and characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 8.53 | dd | 1H | H-6 | J = 4.8, 1.9 Hz |

| 8.17 | dd | 1H | H-4 | J = 7.7, 1.9 Hz |

| 7.33 | dd | 1H | H-5 | J = 7.7, 4.8 Hz |

| 3.97 | s | 3H | -OCH₃ | N/A |

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (ester) |

| 152.8 | C-6 |

| 147.9 | C-2 |

| 140.2 | C-4 |

| 126.1 | C-3 |

| 122.8 | C-5 |

| 52.9 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1580, ~1450 | Medium-Strong | C=C and C=N Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak.

| m/z | Relative Intensity | Assignment |

| 171 | ~33% | [M]⁺ (with ³⁵Cl) |

| 173 | ~11% | [M+2]⁺ (with ³⁷Cl) |

| 140 | High | [M - OCH₃]⁺ |

| 112 | Moderate | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The instrument is scanned over a mass range appropriate for the compound (e.g., m/z 40-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, publicly available literature does not contain specific quantitative data on the solubility and stability of methyl 2-chloronicotinate. This guide provides a comprehensive overview of its known properties and presents generalized, yet detailed, experimental protocols based on established principles of chemical and pharmaceutical analysis to enable researchers to determine these crucial parameters. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound (CAS No: 40134-18-7) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its chemical structure, featuring a reactive chlorine atom and a methyl ester group, makes it a versatile building block in organic synthesis.[2] While its utility is widely acknowledged, a thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and regulatory compliance.

This technical guide aims to provide a foundational understanding of the physicochemical properties of this compound and to offer detailed experimental frameworks for the determination of its solubility and stability profiles.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2][4] |

| Molecular Weight | 171.58 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Boiling Point | 70 °C at 0.1 mmHg; 150 °C at 1 mmHg | [2][5] |

| Density | 1.314 - 1.32 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.537 - 1.54 | [2][5] |

| Storage Conditions | Room temperature, in a dark, dry place | [2][6] |

| Predicted logP | 1.5216 | [7] |

Solubility Profile

Expected Solubility

Based on its predicted logP of 1.5216, this compound is expected to be a sparingly soluble to soluble compound in a range of organic solvents.[7] Its solubility in aqueous media is likely to be low and may be influenced by pH due to the potential for hydrolysis of the ester group.

Hypothetical Solubility Data

To guide researchers, Table 2 presents a hypothetical summary of how experimentally determined solubility data for this compound could be presented.

Table 2: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Aqueous | ||

| Water (pH 7.0) | 25 | Data not available |

| Organic | ||

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities, which may affect reaction yields, product purity, and potentially the safety and efficacy of the final product. The primary anticipated degradation pathway is the hydrolysis of the methyl ester to 2-chloronicotinic acid, a reaction that can be catalyzed by acidic or basic conditions. A study on the closely related compound, methylnicotinate, showed that it slowly hydrolyzes to nicotinic acid in aqueous solution at a rate of approximately 0.5% per year when stored at 4°C.[8]

Hypothetical Stability Data

Table 3 provides a template for presenting stability data for this compound under various stress conditions. The data is hypothetical and should be replaced with experimental findings.

Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameter | Hypothetical Result | Major Degradant |

| Hydrolytic | |||

| 0.1 M HCl (60 °C, 24h) | % Degradation | Data not available | 2-Chloronicotinic acid |

| Water (60 °C, 24h) | % Degradation | Data not available | 2-Chloronicotinic acid |

| 0.1 M NaOH (60 °C, 24h) | % Degradation | Data not available | 2-Chloronicotinic acid |

| Oxidative | |||

| 3% H₂O₂ (RT, 24h) | % Degradation | Data not available | To be determined |

| Photolytic | |||

| UV/Vis Light | % Degradation | Data not available | To be determined |

| Thermal | |||

| 80 °C (48h) | % Degradation | Data not available | To be determined |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Synthesis of this compound

For researchers who need to synthesize the compound, a common method involves the esterification of 2-chloronicotinic acid.[9]

Protocol 1: Synthesis of this compound

-

Dissolve 2-chloronicotinic acid in dichloromethane.

-

Slowly add oxalyl chloride dropwise to the solution.

-

Add N,N-dimethylformamide dropwise and stir the reaction mixture at room temperature for 3 hours.

-

Cool the reaction mixture in an ice bath and add triethylamine and methanol dropwise.

-

Continue stirring for 30 minutes under ice-bath conditions.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding aqueous sodium bicarbonate.

-

Extract the aqueous phase with ether.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexane = 1:4) to obtain this compound.

Solubility Determination: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol 2: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to several vials. An excess of the liquid solute should be visually present.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time for phase separation to occur.

-

Sampling: Carefully withdraw a sample from the solvent phase using a syringe. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solute.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID (see Protocols 4 and 5).

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Protocol 3: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Hydrolytic Stress:

-

Acidic: 0.1 M HCl. Incubate at 60 °C.

-

Neutral: Purified water. Incubate at 60 °C.

-

Basic: 0.1 M NaOH. Incubate at 60 °C.

-

-

Oxidative Stress: 3% H₂O₂. Store at room temperature.

-

Photolytic Stress: Expose a solution and the neat substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be protected from light.

-

Thermal Stress: Store the neat substance in a controlled temperature oven at 80 °C.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Processing: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV (Protocol 4), to quantify the remaining this compound and detect any degradation products.

Logical Flow for Stability Testing

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 40134-18-7|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 40134-18-7 [chemicalbook.com]

- 10. database.ich.org [database.ich.org]

Reactivity of the Chlorine Atom in Methyl 2-chloronicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloronicotinate is a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of a chlorine atom at the 2-position of the pyridine ring, activated by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 3-position, renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, focusing on three principal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving this compound and analogous 2-chloropyridine substrates. These data provide a comparative overview to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives with Boronic Acids

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (Estimated) |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Ethyl 2-chloronicotinate | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |

| 4 | 2-Chloro-3-cyanopyridine | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | 75 |

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~90 (Estimated) |

| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| 3 | Ethyl 2-chloronicotinate | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 82 |

| 4 | 2-Chloro-5-nitropyridine | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 80 | 12 | 95 |

Table 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Sodium methoxide | - | Methanol | Reflux | 6 | >95 (Estimated) |

| 2 | 2-Chloropyridine | Sodium thiophenoxide | - | DMF | 100 | 4 | 92 |

| 3 | Ethyl 2-chloronicotinate | Potassium phenoxide | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |

| 4 | 2-Chloro-3-nitropyridine | Sodium azide | - | DMSO | 60 | 2 | 98 |

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions of this compound. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

-

Add anhydrous toluene, followed by the amine and then this compound.

-

Seal the flask and heat the mixture with stirring in an oil bath at 100-110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an alkoxide.

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Methanol (anhydrous)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous methanol.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify by column chromatography or recrystallization as needed.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the mechanism for nucleophilic aromatic substitution, as they apply to this compound.

The Versatility of Methyl 2-chloronicotinate: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloronicotinate, a halogenated derivative of the nicotinic acid family, stands as a pivotal building block in the landscape of medicinal chemistry. Its intrinsic reactivity, conferred by the strategically positioned chlorine atom on the pyridine ring, renders it a versatile precursor for a diverse array of pharmacologically active molecules. This technical guide delves into the significant applications of this compound, providing a comprehensive overview of its role in the synthesis of prominent drugs, detailed experimental methodologies, and an exploration of the biological pathways these derivative compounds modulate.

The Synthetic Utility of this compound

The chemical architecture of this compound, featuring an electron-withdrawing ester group and a labile chlorine atom, makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility, enabling the facile introduction of various amine-containing fragments to construct the core scaffolds of numerous therapeutic agents. Prominent among these are non-steroidal anti-inflammatory drugs (NSAIDs) and antiretroviral agents.

Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

A primary application of this compound is in the synthesis of 2-(arylamino)nicotinic acid derivatives, which form the backbone of several NSAIDs. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.

Key Drugs Synthesized from this compound Precursors:

-

Niflumic Acid: An analgesic and anti-inflammatory agent.

-

Clonixin: A non-steroidal anti-inflammatory drug with potent analgesic properties.

While many synthetic routes for these drugs start from 2-chloronicotinic acid, the use of this compound offers an alternative starting point, with the initial coupling reaction followed by a hydrolysis step.

Role in the Synthesis of Heterocyclic Drug Scaffolds

The reactivity of this compound also extends to the construction of more complex heterocyclic systems. Although direct synthesis of the HIV-1 reverse transcriptase inhibitor Nevirapine from this compound is not the most common route, the underlying 2-chloropyridine chemistry is central to its synthesis. Precursors derived from 2-chloronicotinic acid are key components in forming the final tricyclic structure of Nevirapine.

Quantitative Biological Data

The therapeutic efficacy of drugs derived from the this compound scaffold is underpinned by their potent interaction with specific biological targets. The following tables summarize key quantitative data for prominent drugs in this class.

| Drug | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Reference(s) |

| Niflumic Acid | COX-1, COX-2 | 25 µM | 0.1 µM (100 nM) | [1][2] |

| Clonixin | COX-1, COX-2 | - | - |

| Drug | Target | IC50 | Reference(s) |

| Nevirapine | HIV-1 Reverse Transcriptase | 84 nM | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Hydrolysis of this compound to 2-Chloronicotinic Acid

This procedure is a foundational step to access the carboxylic acid required for the synthesis of many NSAIDs.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, 30%)

Procedure:

-

Dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water in a 250 mL three-necked flask equipped with a stirrer.

-

Add 17.1 g (0.1 mol) of this compound to the solution.

-

Heat the mixture to 80-85°C and stir for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 1-2 with 30% hydrochloric acid, which will cause the product to precipitate.

-

Stir the mixture for 2 hours to complete crystallization.

-

Collect the white powder by suction filtration, wash with water, and dry to yield 2-chloronicotinic acid (15.5 g, 98.4% yield).[4]

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed coupling of an aryl halide with an amine, a key step in the synthesis of 2-(arylamino)nicotinate derivatives.

Materials:

-

Aryl bromide (1 equiv.)

-

Aniline derivative (1.5 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

-

BINAP (0.08 equiv.)

-

Toluene

Procedure:

-

In a reaction vessel, combine the aryl bromide, aniline derivative, cesium carbonate, palladium(II) acetate, and BINAP in toluene.

-

Degas the mixture and then stir at 110°C for 8 hours under a nitrogen atmosphere.

-

After cooling, filter the mixture through celite and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography to obtain the desired arylamine product.[1]

General Protocol for Ullmann Condensation

This protocol outlines a classic method for the formation of a C-N bond between an aryl halide and an amine, often used in the synthesis of NSAIDs like Clonixin and Niflumic acid from 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid

-

Aniline derivative

-

Potassium hydroxide (KOH)

-

Copper catalyst (e.g., CuI)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone)

Procedure:

-

Combine 2-chloronicotinic acid, the aniline derivative, potassium hydroxide, and the copper catalyst in a high-boiling polar solvent.

-

Heat the reaction mixture to a high temperature (often >200°C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves acidification to precipitate the product, followed by filtration and purification.[2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from this compound are a direct result of their interaction with specific biological signaling pathways.

Inhibition of Cyclooxygenase (COX) by NSAIDs

Niflumic acid and Clonixin exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Inhibition of HIV-1 Reverse Transcriptase by Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

- 4. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]

The Synthesis and History of Methyl 2-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloronicotinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has a rich history intertwined with the development of pyridine chemistry. This technical guide provides an in-depth overview of the discovery and historical evolution of its synthesis, detailed experimental protocols for its preparation, and a summary of its physicochemical and spectral properties.

Introduction

This compound is a halogenated derivative of nicotinic acid, a form of vitamin B3.[1][2] Its strategic importance lies in its utility as a versatile building block for the creation of more complex molecules, particularly in the fields of medicinal chemistry and crop protection.[3] The presence of a chlorine atom at the 2-position of the pyridine ring enhances its reactivity toward nucleophilic substitution, making it a valuable precursor for a variety of bioactive compounds.[3]

This document traces the development of synthetic routes to this compound, from the early preparations of its parent acid, 2-chloronicotinic acid, to the more refined methods for its esterification.

Historical Development of Synthesis

The industrial synthesis of nicotinic acid, the ultimate starting material, was first achieved in 1867 through the oxidation of nicotine.[1] However, the direct chlorination of nicotinic acid is not regioselective. A significant advancement came with the use of nicotinic acid N-oxide, which allows for more controlled chlorination at the 2-position. This approach has become a cornerstone in the production of 2-chloronicotinic acid.[4][5]

Over the years, various methods for the synthesis of 2-chloronicotinic acid have been reported, each with its own advantages and drawbacks, reflecting an evolution towards more efficient, safer, and environmentally friendly processes. These include:

-

Chlorination of Nicotinic Acid N-oxide: This is a widely used method, often employing reagents like phosphorus oxychloride (POCl₃).[4][6]

-

From 3-Cyanopyridine: This route also involves the formation of the N-oxide, followed by chlorination and hydrolysis.[4]

-

From 2-Chloro-3-methylpyridine: This method involves the oxidation of the methyl group to a carboxylic acid.[7]

Once 2-chloronicotinic acid became accessible, standard esterification procedures could be applied to produce this compound. Early methods likely involved simple acid-catalyzed esterification with methanol. More contemporary and specific methods are detailed in the experimental protocols section.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 70 °C / 0.1 mmHg | [3] |

| Density | 1.32 g/mL | [3] |

| Refractive Index (n20D) | 1.54 | [3] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Data | Reference(s) |

| ¹H-NMR (CDCl₃/TMS, δ ppm) | 3.97 (3H, s), 7.33 (1H, dd), 8.17 (1H, dd), 8.53 (1H, dd) | [8] |

| ¹³C-NMR | Available | [9][10] |

| Infrared (IR) Spectroscopy | Available | [9] |

| Mass Spectrometry (MS) | Available | [9] |

Note: While the availability of ¹³C-NMR, IR, and MS spectra is confirmed, specific peak assignments were not detailed in the provided search results and can be accessed through the cited databases.

Experimental Protocols

Detailed methodologies for the synthesis of 2-chloronicotinic acid and its subsequent esterification to this compound are presented below.

Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid-N-Oxide

This procedure describes the chlorination of nicotinic acid-N-oxide using phosphorus oxychloride.

Experimental Workflow:

Procedure:

-

70 g of nicotinic acid-N-oxide is suspended in 300 ml of POCl₃.[6]

-

50 g of triethylamine is added drop by drop at room temperature. An exothermic reaction occurs, and the nicotinic acid-N-oxide dissolves at approximately 50°C.[6]

-

The solution is then heated in a water bath at 100°C for 4 hours.[6]

-

The majority of the excess phosphorus oxychloride is distilled off under vacuum.[6]

-

The residue is allowed to flow into water while maintaining the temperature below 40°C.[6]

-

The 2-chloronicotinic acid is precipitated by the addition of a diluted caustic soda solution to a pH of 2.0 to 2.5.[6]

-

The product is collected and has a melting point of 173° to 175°C. The yield is 65 to 70 percent of the theoretical value.[6]

Quantitative Data:

| Reactant | Amount | Molar/Mass Ratio |

| Nicotinic Acid-N-Oxide | 70 g | 1 equivalent |

| Phosphorus Oxychloride (POCl₃) | 300 ml | - |

| Triethylamine | 50 g | - |

| Product | Yield | Melting Point |

| 2-Chloronicotinic Acid | 65-70% | 173-175°C |

Synthesis of this compound

Two primary methods for the esterification of 2-chloronicotinic acid are detailed below.

This method involves the formation of an acid chloride intermediate followed by reaction with methanol.

Reaction Scheme:

Procedure:

-

15.0 g (95.2 mmol) of 2-chloronicotinic acid is dissolved in 150 mL of dichloromethane.[8]

-

8.37 mL (94.5 mmol) of oxalyl chloride is added slowly and dropwise.[8]

-

A catalytic amount of N,N-dimethylformamide is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.[8]

-

The reaction mixture is cooled in an ice bath, and 40.1 mL (286 mmol) of triethylamine and 37 mL (914 mmol) of methanol are added dropwise.[8]

-

Stirring is continued for 30 minutes under ice-bath cooling.[8]

-

The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate.[8]

-

The aqueous phase is extracted with ether, and the combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.[8]

-

The residue is purified by column chromatography (eluent: ethyl acetate/hexane = 1:4) to yield 13.9 g of this compound as a pale yellow liquid.[8]

Quantitative Data:

| Reactant | Amount | Moles |

| 2-Chloronicotinic Acid | 15.0 g | 95.2 mmol |

| Oxalyl Chloride | 8.37 mL | 94.5 mmol |

| Triethylamine | 40.1 mL | 286 mmol |

| Methanol | 37 mL | 914 mmol |

| Product | Yield | |

| This compound | 13.9 g (86%) |

Conclusion

This compound remains a compound of significant interest in synthetic chemistry due to its role as a versatile intermediate. The historical development of its synthesis showcases the progress in organic chemistry, moving towards more efficient and selective methodologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important chemical entity.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 8. This compound | 40134-18-7 [chemicalbook.com]

- 9. This compound | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Safety and handling precautions for Methyl 2-chloronicotinate

An In-depth Technical Guide to the Safety and Handling of Methyl 2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for a technical audience. It summarizes key safety data, outlines emergency procedures, and describes standard experimental protocols for toxicological assessment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-chloropyridine-3-carboxylate, 2-Chloronicotinic acid methyl ester |

| CAS Number | 40134-18-7 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

| Exposure Route | Observed Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | Causes skin irritation. |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | May be harmful if swallowed. |

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is limited, the following are detailed methodologies for key toxicological studies based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are standard in the industry for characterizing the toxicity of chemical substances.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, a decision is made to dose the next group at a higher or lower dose level.

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with free access to food and water.

-

Dose Levels: Pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Toxicity - OECD Guideline 402

This method assesses the potential for a substance to cause toxicity through dermal exposure.

Methodology:

-

Test Animals: Rats, rabbits, or guinea pigs are typically used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for 24 hours.

-

Observations: Animals are observed for signs of toxicity and skin reactions at the site of application.

Acute Inhalation Toxicity - OECD Guideline 403

This guideline describes the procedures for assessing the toxicity of a substance when inhaled.

Methodology:

-

Test Animals: Rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).

-

Concentration: A range of concentrations is tested.

-

Observations: Animals are monitored for clinical signs of toxicity and mortality during and after exposure.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified period (e.g., 4 hours).

-

Scoring: The skin reaction is scored for erythema (redness) and edema (swelling) at specified intervals after patch removal.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This method is used to assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specified intervals after application.

Safety and Handling Precautions

Hazard Identification to Control Measures Workflow

Caption: Logical flow from hazard identification to the implementation of control measures.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

-

Hand Protection: Wear impervious gloves.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Accidental Release Response Workflow

Caption: Procedural flow for responding to an accidental release.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be produced.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.